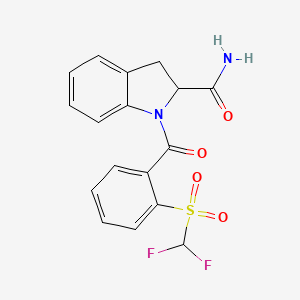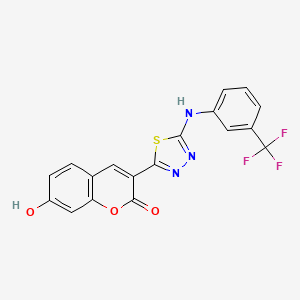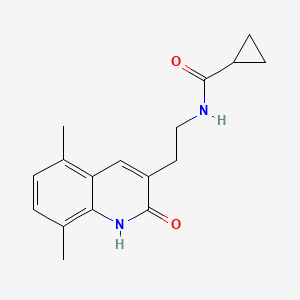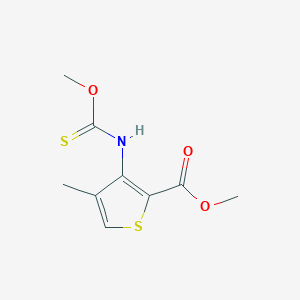
1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide-ranging biological activities and therapeutic potential . This compound is characterized by the presence of a difluoromethyl group, a sulfonyl group, and a benzoyl group attached to an indoline-2-carboxamide core.
Preparation Methods
The synthesis of 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, including the formation of the indoline core and the introduction of the difluoromethyl and sulfonyl groups. One common synthetic route involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of an appropriate precursor, such as a 2-nitrobenzylamine derivative, under reducing conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluorocarbene reagents, which react with the indoline core to form the desired product.
Sulfonylation: The sulfonyl group can be introduced through the reaction of the indoline derivative with a sulfonyl chloride reagent under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and sulfonyl groups are believed to play a crucial role in its biological activity by enhancing its binding affinity to target proteins and enzymes. The indoline core provides a scaffold that allows for specific interactions with biological molecules, leading to the modulation of various cellular pathways .
Comparison with Similar Compounds
1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
1-((4-Methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole: This compound is known for its activity against 5-HT6 receptors and is studied for its potential in treating Alzheimer’s disease.
Indole-3-acetic acid: A plant hormone with various biological activities, including growth regulation and stress response.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(difluoromethylsulfonyl)benzoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-8-4-2-6-11(14)16(23)21-12-7-3-1-5-10(12)9-13(21)15(20)22/h1-8,13,17H,9H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVIIKFTGZMPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate](/img/structure/B2678688.png)
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)

![1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2678698.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2678702.png)
![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)
![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)



